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Compound of Interest

Compound Name: 2,4'-Difluoro-4-methoxybiphenyl

CAS No.: 1214346-71-0

Cat. No.: B13091905

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 2,4'-Difluoro-4-methoxybiphenyl, a fluorinated organic compound of

interest in medicinal chemistry and materials science. This document is designed to equip

researchers, scientists, and drug development professionals with the necessary knowledge to

identify and analyze this molecule using state-of-the-art spectroscopic techniques, including

Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry

(MS). The methodologies and interpretations presented herein are grounded in established

scientific principles and supported by data from analogous structures.

Introduction to 2,4'-Difluoro-4-methoxybiphenyl
2,4'-Difluoro-4-methoxybiphenyl (CAS RN: 90101-30-7) is a biphenyl derivative featuring two

fluorine substituents and a methoxy group.[1] The presence and position of these functional

groups significantly influence the molecule's electronic properties, conformation, and potential

biological activity. The fluorine atoms can enhance metabolic stability and binding affinity, while
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the methoxy group can modulate solubility and electronic character. Accurate spectroscopic

characterization is paramount for confirming the chemical identity, purity, and structure of this

compound in any research or development setting.

Physical Properties:

Property Value

Molecular Formula C₁₃H₁₀F₂O

Molecular Weight 220.22 g/mol

Physical State Solid

Melting Point 77 to 81 °C

Table 1: Physical properties of 2,4'-Difluoro-4-methoxybiphenyl.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules

in solution. For 2,4'-Difluoro-4-methoxybiphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR

experiments provides a complete picture of the molecular framework.

¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the number, environment, and connectivity

of hydrogen atoms in a molecule. The aromatic region of the ¹H NMR spectrum of 2,4'-
Difluoro-4-methoxybiphenyl is expected to be complex due to proton-proton and proton-

fluorine couplings.

Predicted ¹H NMR Data (in CDCl₃):
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Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~7.50 dd
J_HH ≈ 8.7,

J_HF ≈ 6.0
1H H-6'

~7.25 m 1H H-3

~7.15 m 2H H-2', H-6'

~6.95 m 2H H-3', H-5'

~6.90 m 1H H-5

3.85 s 3H -OCH₃

Table 2: Predicted ¹H NMR spectral data for 2,4'-Difluoro-4-methoxybiphenyl. These values

are estimated based on the analysis of structurally similar compounds.[2][3][4]

Experimental Protocol for ¹H NMR Analysis:

Sample Preparation: Accurately weigh 5-10 mg of 2,4'-Difluoro-4-methoxybiphenyl into a

clean, dry vial.[4]

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane

(TMS) as an internal standard.[4]

Gently vortex the sample until it is fully dissolved.

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz spectrometer):

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16-64

Relaxation Delay: 1.0 s
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Acquisition Time: ~4 s

Spectral Width: -2 to 12 ppm

Data Processing:

Apply a Fourier transform to the Free Induction Decay (FID).

Phase and baseline correct the spectrum.

Reference the spectrum to the TMS signal at 0.00 ppm.

Integrate all signals.

Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure.

Workflow for ¹H NMR Analysis:

Sample Preparation Data Acquisition Data Processing & Analysis

Weigh Sample (5-10 mg) Dissolve in CDCl3 with TMS Transfer to NMR Tube 400 MHz NMR Spectrometer Acquire FID Fourier Transform Phase & Baseline Correction Reference to TMS Integrate Signals Analyze Spectrum

Click to download full resolution via product page

Caption: Experimental Workflow for ¹H NMR Analysis.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information on the carbon skeleton of the molecule. The spectrum of

2,4'-Difluoro-4-methoxybiphenyl will show distinct signals for each unique carbon atom, with

C-F couplings providing valuable structural information.

Predicted ¹³C NMR Data (in CDCl₃):
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Chemical Shift (δ, ppm) Coupling (J_CF, Hz) Assignment

~162.5 d, ¹J_CF ≈ 250 C-4'

~159.0 s C-4

~156.5 d, ¹J_CF ≈ 250 C-2

~132.0 d, ³J_CF ≈ 5 C-6

~131.5 d, ³J_CF ≈ 8 C-2'

~128.0 d, ²J_CF ≈ 15 C-1'

~124.0 d, ⁴J_CF ≈ 3 C-1

~117.0 d, ²J_CF ≈ 21 C-3'

~114.5 s C-3, C-5

~111.5 d, ²J_CF ≈ 21 C-5'

55.4 s -OCH₃

Table 3: Predicted ¹³C NMR spectral data for 2,4'-Difluoro-4-methoxybiphenyl. These values

are estimated based on the analysis of structurally similar compounds.[2][3][5]

Experimental Protocol for ¹³C NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumental Parameters (for a 100 MHz spectrometer):

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).[6]

Number of Scans: 1024 or more, depending on concentration.

Relaxation Delay: 2.0 s.[6]

Acquisition Time: ~1-2 s.[6]

Spectral Width: 0 to 200 ppm.
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Data Processing:

Apply a Fourier transform to the FID.

Phase and baseline correct the spectrum.

Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Analyze the chemical shifts and C-F coupling patterns.

¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique that provides direct information about the

fluorine atoms in a molecule.[7][8] The chemical shifts and coupling constants are sensitive to

the electronic environment.

Predicted ¹⁹F NMR Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Assignment | | :--- | :--- | :--- | :--- | :--- |

| ~ -110 | m | | F-4' | | ~ -115 | m | | F-2 |

Table 4: Predicted ¹⁹F NMR spectral data for 2,4'-Difluoro-4-methoxybiphenyl relative to

CFCl₃. These values are estimated based on data for similar fluorinated aromatic compounds.

[2][9][10]

Experimental Protocol for ¹⁹F NMR Spectroscopy:

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumental Parameters (for a 376 MHz spectrometer):

Pulse Program: Standard single-pulse with proton decoupling.

Number of Scans: 128-256.

Relaxation Delay: 1-2 s.[11]

Acquisition Time: ~1 s.
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Spectral Width: A range appropriate for aromatic fluorine compounds (e.g., -100 to -180

ppm).

Data Processing:

Apply a Fourier transform to the FID.

Phase and baseline correct the spectrum.

Reference the spectrum to an external standard such as CFCl₃ (0 ppm) or an internal

standard.

Analyze the chemical shifts and any observable F-F or F-H couplings.

Logical Relationship of NMR Signals:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13091905?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


4-Methoxyphenyl Ring

2,4-Difluorophenyl Ring

H-3, H-5

H-2, H-6

³J_HH

C-4 (-O) C-1

C-1'

Biphenyl Linkage

-OCH3

H-3'

F-2

³J_HF

F-4'

³J_HF

H-5'

H-6'

³J_HH

³J_HF

C-2' (-F) C-4' (-F)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13091905?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dilute Sample Solution

GC Injection

Chromatographic Separation

EI Ionization (70 eV)

Mass Detection

Mass Spectrum

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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